Journal Name:Current Opinion in Green and Sustainable Chemistry
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Current Opinion in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1021/acscatal.3c02213
The role of the counterion in metal-catalyzed reactions can be crucial as this often-unconsidered component of the catalyst can modify the performance of the catalyst and influence the reaction rate and/or selectivity of the transformation under study. Herein, we disclose the effects of counterion variation in cationic halogen bond-assembled Rh(I) catalysts in the hydroboration reaction of terminal alkynes, which leads to rather elusive branched (or internal) hydroboration products. Our studies showed that the higher the coordination ability of the counterion, the higher the activity and selectivity toward the hydroboration products. This observation was demonstrated by catalytic and spectroscopic (NMR, IR and X-ray) studies. An array of structurally diverse alkynes was efficiently transformed into the corresponding hydroboration products employing the highest performing catalyst XBphos-Rh-OTf. The practicality of our synthetic method was demonstrated by developing one-pot hydroboration/Csp2-Csp2 coupling processes.
Current Opinion in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.1021/acscatal.3c02224
A highly chemo- and regioselective decarboxylative Heck-type coupling of carboxylic acids and terminal olefins has been developed using a catalytic system composed of Pd(OAc)2 in the presence of phosphine-sulfonamido ligands. Using the bulky ligand L1 leads to high selectivity for 1,1-disubstituted (branched; b) olefins that are generally difficult to obtain. The influence of all relevant reaction parameters was evaluated using a combination of design of experiments and one factor at a time optimization. The coupling of dimethoxy-benzoic acid with various olefinic substrates gave the corresponding branched olefins with excellent regioselectivity (b/l up to 42:1) in up to 80% isolated yields. In contrast, using the less bulky ligand L2 results in the inverse regioselectivity leading to the 1,2-disubstituted (linear; l) product again in high yield of 86% (b/l = 1:26). Detailed investigation of the mechanistic pathways by DFT calculations reveals that the sterically demanding aryl substituent at the sulfonamide group of ligand L1 favors the pathway via 1,2-insertion with an energy preference of 4.4 kcal/mol, thus furnishing the 1,1-disubstituted branched olefins. In contrast, the 2,1-insertion reaction is advantageous by 1.3 kcal/mol for the analogous less bulky ligand L2 leading to the linear products.
Current Opinion in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1021/acscatal.3c01740
Methanol may play a major role in a hydrogen economy by serving as one of the highest energy density compounds available; however, the precise reaction pathways for methanol oxidation catalysts have yet to be fully elucidated. Herein, a combination of packed-bed reactor studies and high-vacuum surface science techniques was used to elucidate the reaction mechanism of methanol oxidation over a Pt/TiO2 catalyst. The reactor studies highlight that methyl formate is produced under mild reaction conditions, and full combustion to CO2 is achieved at elevated catalyst temperatures. The surface science experiments show that the production of CO2 proceeds through a surface-bound formate intermediate via multiple proton-coupled electron-transfer steps. Importantly, we also find that the water produced upon initial methanol adsorption plays a key role in unlocking the oxidative chemistry of this Pt-based material. These results provide valuable insight into potential modifications that could preferentially direct catalyst activity toward partial or full oxidation, thereby unlocking methods for producing valuable commodity chemicals.
Current Opinion in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1021/acscatal.3c02132
Hydrogenation of toluene (TOL) to methylcyclohexane (MCH) is one of the hydrogen carrier systems desired for social integration. Supported Pt nanoparticle catalysts are effective for this application. However, Pt is rare, expensive, and in short supply, limiting its practical applications. Therefore, the key issue for TOL hydrogenation is how to substantially reduce the amount of Pt required for the catalyst. Because a specific ensemble of Pt atoms, that is dominantly formed on the surface of the Pt nanoparticle, is required for achieving higher catalytic performance, there is a limit to the number of precious Pt that can be conserved by simply reducing the particle size. The structure sensitivity established in the existing heterogeneous catalyst so far makes it difficult to design precious metal-conserving catalysts with both high activity and atomic efficiency. Here, a strategy for breaking the above limitations is reported. Our approach uses the heteroatom ensemble (HAE) on Pt single-atom alloyed 3d transition-metal nanoparticle catalysts (Pt1M SAAs, M = Co, Ni, Cu). The role of the TOL fixation/activation site is assigned to the atomic M sites on HAE, whereas the H2-activation site is to the Pt single-atom site on HAE. The atomic-scale division of roles within the HAE improves the efficiency of competitive adsorption of TOL/H2, which is important for boosting TOL hydrogenation. To maximize the synergistic effect at the adjacent sites, the atomic composition, geometric configuration, and electronic state of these active sites as well as the density of the HAE were tuned by the chemical composition and particle size of Pt1M SAAs. High activity was observed on the Pt1Co SAA with a particle size of 1.8 nm and Pt/Co molar ratio of 0.002. The Pt mass-specific activity reached 219 mol/gPt/h, which was 23 times higher than that in a conventional Pt nanoparticle-supported catalyst. Using a set of well-defined Pt1M SAAs, high-angle annular dark-field scanning transmission electron microscopy, Pt LIII-edge X-ray absorption fine structure spectroscopy, coupled with periodic density functional theory and ab initio molecular dynamics simulation, we proved the origin of the structure sensitivity at an atom-to-nanometer scale. The present work sheds light on the significance of regulations of the coordination environment of the Pt single-atom site, atomic composition, and particle size of Pt1M SAA for creating high activity, durability, and Pt-utilization efficiency for catalytic applications relevant to hydrogen carrier systems.
Current Opinion in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-24 , DOI:
10.1021/acscatal.3c01432
Cobalt-based layered hydroxides (LHs) stand out as one of the best families of electroactive materials for the alkaline oxygen evolution reaction (OER). However, fundamental aspects such as the influence of the crystalline structure and its connection with the geometry of the catalytic sites remain poorly understood. Thus, to address this topic, we have conducted a thorough experimental and in silico study on the most important divalent Co-based LHs (i.e., α-LH, β-LH, and LDH), which allows us to understand the role of the layered structure and coordination environment of divalent Co atoms on the OER performance. The α-LH, containing both octahedral and tetrahedral sites, behaves as the best OER catalyst in comparison to the other phases, pointing out the role of the chemical nature of the crystalline structure. Indeed, density functional theory (DFT) calculations confirm the experimental results, which can be explained in terms of the more favorable reconstruction into an active Co(III)-based oxyhydroxide-like phase (dehydrogenation process) as well as the significantly lower calculated overpotential across the OER mechanism for the α-LH structure (exhibiting lower Egap). Furthermore, ex situ X-ray diffraction and absorption spectroscopy reveal the permanent transformation of the α-LH phase into a highly reactive oxyhydroxide-like stable structure under ambient conditions. Hence, our findings highlight the key role of tetrahedral sites on the electronic properties of the LH structure as well as their inherent reactivity toward OER catalysis, paving the way for the rational design of more efficient and low-maintenance electrocatalysts.
Current Opinion in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1021/acscatal.3c02315
The Z-scheme heterostructure is a highly promising photocatalyst for its unique electronic structure. However, a thorough examination of the heterostructure design space through experimental or computational means is prohibitively expensive. Here, we propose a highly efficient data-driven approach for fast discovering van der Waals (vdW) Z-scheme heterostructures, bypassing the need for costly calculations and experimentation. By conducting high-throughput calculations with the Heyd–Scuseria–Ernzerhof hybrid density functional (HSE06), we first generate a variety of data of electronic structures for 18 experimentally synthesized 2D transition metal dichalcogenides (TMDs) and 20 of 153 heterostructures (constructed with the 18 TMDs). Using these data, we develop an innovative and robust descriptor: Allen “material” electronegativity. Leveraging this descriptor, we identify 27 2D vdW Z-scheme heterostructures from the pool of 153 heterostructures without expensive HSE calculations. We finally refine our findings by selecting six Z-scheme heterostructures with minimal lattice mismatch, further validating them using high-fidelity ab initio calculations and studying their optical absorption. Our research not only paves the way for discovering high-performance Z-scheme photocatalysts using data-driven methods but also contributes a universal charge transfer mechanism for vdW device applications.
Current Opinion in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1021/acscatal.3c00831
Reductive amination of furfural was recently investigated as a straightforward method for the construction of biomass-based primary amine (furfurylamine) and tertiary amine [tris(2-furanylmethyl)amine] with, however, secondary amine [bis(2-furanylmethyl)amine] as a problem due to a selectivity issue. In this research, we demonstrated a highly selective and efficient strategy for the construction of bis(2-furanylmethyl)amine in 99% yield by Ir-catalyzed hydrogenative homocoupling of biomass-based 2-furanacarbonitrile in one pot. The Ir catalyst was prepared by immobilization of the [Cp*Ir(bpy)Cl]Cl complex in a 2,2′-bipyridine-functionalized UiO-67. Both furfurylamine and furfurylamine-derived secondary imine were successively detected as intermediates. Detailed kinetic analysis suggested the secondary imine hydrogenation as the rate-determining step instead of 2-furanacarbonitrile hydrogenation. A variety of symmetry secondary amines (18 examples) were selectively prepared in excellent to moderate yields from the corresponding nitriles with the Ir catalyst. This research thus built a bridge between a well-defined single-site catalyst with a metal–organic framework as ligand/support and its homogeneous counterpart to understand kinetic details in the biomass-based amine formation.
Current Opinion in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1021/acscatal.3c02203
Ligands with flexible donor properties exhibit the unique ability to transition within the continuum of neutral (L-type) and anionic (X-type) metal bonding in response to their local electronic environment. This flexibility stabilizes transition-metal complexes in unparalleled ways and facilitates catalytic turnovers, especially when the catalytic cycle features the active metal center in different oxidation states. Pyridylidene amines (PYEs) and pyridylidene amides (PYAs) are examples of nitrogen-based donor-flexible ligands. In the past decade, the application of PYE and PYA ligands in transition-metal catalysis has been growing, to now include reactions such as hydrogen transfer reactions, water oxidation, and CO2 utilization, among many others. Here we provide an overview of these powerful ligands, including their synthesis, their donor properties, and in particular their catalytic application─highlighting the key ligand features that impart high activity, as well as the wide potential of this rather underexplored ligand system for diverse catalytic applications.
Current Opinion in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1021/acscatal.3c02024
Light-driven hydrogen evolution from liquid hydrogen carriers offers an innovative solution for the realization of safe storage and transportation of hydrogen. The exploration of efficient and cost-effective cocatalysts is highly desirable for constructing an affordable light-driven catalytic architecture. In this work, nickel–iron bimetal (NiFe) is rationally designed and then supported by gallium nitride nanowires (GaN NWs)/Si for light-driven hydrogen generation from methanol aqueous solution. Under optimized conditions, the H2 evolution rate of NiFe is even comparable to noble metals, e.g., Pt, Ru. By correlative operando spectroscopy characterizations, with density functional theory calculations, it is discovered that Fe is cooperative with Ni for dramatically lowering the energy barrier of the potential-limiting step of *CHO → *CO. What is more, by coordination of photoexcited charge carriers with photothermal effect, the production of hydrogen from CH3OH/H2O is evidently improved via the evolving track of *CH3O > *CH2O/*CHO > *CO > *CO2, in concurrent H2O dissociation toward ·OH. Combined with the superior optical and electronic attributes of the GaN NWs/Si semiconductor platform, NiFe bimetal enables the achievement of a marked hydrogen activity of 61.2 mmol g–1 h–1 by the only input of light under ambient conditions. This study presents a promising strategy for hydrogen release from liquid hydrogen carriers by using earth-abundant materials under mild conditions.
Current Opinion in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-12 , DOI:
10.1021/acscatal.3c02343
Reminiscent to nature’s NAD+/NADH hydride storage and transfer system, we demonstrate here that an iridium complex containing a pyridinium ligand, IrPYE+, is capable of reversibly storing a hydride upon reaction with formate. The hydride in IrPYEH is stable toward air and water, yet it is released in the presence of electrophiles such as acids or carbonyl compounds. The full reversibility of the hydride storage provides access to the hydrogenation procedure that is catalytic in IrPYEH, reaching up to 100,000 turnover numbers and surpassing other related catalysts by several orders of magnitude. With deuterated formate, IrPYED allows for selective deuterium isotope labeling without notable scrambling even in the presence of acids, air, and moisture.
Supplementary Information
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